molecular formula C17H10N4O3S2 B11688564 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- CAS No. 68711-04-6

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Cat. No.: B11688564
CAS No.: 68711-04-6
M. Wt: 382.4 g/mol
InChI Key: YMDXWUJPQYYSIS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyridinecarboxamide core fused with a thiazolidinone scaffold and an indole-derived substituent. The presence of multiple functional groups—oxo, thioxo, and indolylidene moieties—confers unique electronic and steric properties, making it a candidate for diverse biological applications. Its synthesis typically involves multi-step reactions, such as condensation of indole derivatives with thiazolidinone precursors under controlled conditions .

Properties

CAS No.

68711-04-6

Molecular Formula

C17H10N4O3S2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H10N4O3S2/c22-14(9-5-7-18-8-6-9)20-21-16(24)13(26-17(21)25)12-10-3-1-2-4-11(10)19-15(12)23/h1-8,24H,(H,20,22)

InChI Key

YMDXWUJPQYYSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multi-step organic reactions. The starting materials often include pyridinecarboxamide derivatives and indolinone compounds. The key steps in the synthesis may involve:

    Condensation Reactions: Combining pyridinecarboxamide with indolinone derivatives under acidic or basic conditions.

    Cyclization: Formation of the thiazolidinylidene ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the thiazolidinylidene or indolinone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development. Research indicates potential efficacy in targeting diseases linked to enzyme dysfunctions or receptor anomalies.
  • Enzyme Inhibition Studies : Studies have shown that 4-Pyridinecarboxamide can inhibit various enzymes, leading to reduced activity in pathways associated with diseases such as cancer and inflammation. For instance, it has been investigated for its role in inhibiting tumor growth by targeting specific oncogenic pathways.
  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, suggesting its potential as a lead compound for further development .

Biological Studies

  • Biomolecular Interaction Probes : The compound can serve as a probe for studying biological pathways due to its ability to bind to biomolecules. This interaction can elucidate the mechanisms of diseases and the effects of potential therapeutic agents.
  • Mechanism of Action : The mechanism involves modulation of biological pathways through enzyme inhibition or receptor activation. For example, it has been shown to interact with protein kinases, which are critical in cell signaling and regulation .

Material Science Applications

  • Development of New Materials : The unique properties of 4-Pyridinecarboxamide allow for its use in creating materials with specific electronic or optical characteristics. This could lead to advancements in fields such as electronics and photonics.
  • Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where its properties could enhance the performance of nanoscale devices or systems .

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its indolylidene-thiazolidinone hybrid system. Below is a comparative analysis with related molecules:

Compound Key Substituents Biological Activity Synthetic Yield Ulcerogenic Index
Target Compound Indolylidene-thiazolidinone Limited direct data; inferred dual COX/LOX inhibition based on analogs Not reported Not reported
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamide (5d) 4-Chlorophenyl 82% COX-1, 49% COX-2 inhibition; moderate LOX inhibition (23%) 65–75% Low
N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamide (5f) 4-Nitrophenyl 89% COX-1, 53% COX-2 inhibition; 27% LOX inhibition 60–70% Low
Ethyl 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate Alkyl/aryl groups (e.g., nitro, ethoxycarbonyl) Primarily synthetic intermediates; limited bioactivity data 40–80% Not applicable

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5f, -Cl in 5d) enhance COX/LOX inhibition by stabilizing charge distribution during enzyme interaction . Aryl-substituted analogs (e.g., 5d, 5f) exhibit higher anti-inflammatory activity compared to alkyl-substituted derivatives (e.g., ethyl esters in ), which are primarily intermediates .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires specialized conditions (e.g., iodine-mediated oxidation for purification) , whereas 5d and 5f are synthesized via sonication, offering higher reproducibility .

Safety Profiles :

  • Compounds with dual COX/LOX inhibition (e.g., 5d, 5f) show lower ulcerogenic indices than traditional NSAIDs like indomethacin, suggesting the target compound may share this advantage .

Research Findings and Mechanistic Insights

  • 3D-QSAR Analysis: For 4-thiazolidinone analogs, electron-withdrawing substituents at the phenyl ring’s para position correlate with enhanced anti-inflammatory activity. The indolylidene group in the target compound may mimic these effects while introducing π-π stacking interactions with enzyme active sites .
  • Docking Studies : Analogs like 5f exhibit strong binding affinities to COX-1/COX-2 via hydrogen bonding with Arg120 and Tyr355, respectively. The indolylidene moiety in the target compound could further optimize these interactions .

Biological Activity

The compound 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, highlighting key findings from recent studies.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of pyridinecarboxamide with thiazolidine derivatives. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Table 1: Summary of Synthesized Derivatives

CompoundYield (%)Key Structural Features
175Thiazolidine core
268Hydroxy substituent
380Methoxy substituent

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including those related to 4-pyridinecarboxamide, exhibit significant antioxidant activity. For instance, one study reported an IC50 value of 18.17 µg/mL for a related compound in DPPH free radical scavenging assays, indicating strong potential as an antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. In vitro evaluations showed that certain hydrazones derived from pyridine exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis . This suggests that modifications to the pyridine structure can enhance antimicrobial efficacy.

Antitumor Activity

The antitumor potential of these compounds has been assessed using various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 39.2 ± 1.7 μM against triple-negative breast cancer cells (MDA-MB-231) . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with biological targets. For example, docking simulations indicated strong binding affinities between the synthesized derivatives and tyrosinase, a key enzyme involved in melanin production. The highest binding affinity observed was −8.4 kcal/mol , suggesting effective interaction through hydrogen bonds and hydrophobic contacts .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that certain derivatives act as competitive inhibitors of urease, with significant implications for their use in treating conditions like kidney stones . The inhibition mechanism was characterized by detailed kinetic analyses that highlighted the importance of specific amino acid interactions within the enzyme's active site.

Case Studies

  • Case Study on Antioxidant Properties
    • A series of thiazolidine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH assays.
    • Results indicated that modifications at the nitrogen position significantly enhanced antioxidant activity.
  • Case Study on Antimicrobial Efficacy
    • Hydrazones derived from pyridine were tested against multiple bacterial strains.
    • Compounds exhibited varying degrees of antimicrobial activity, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced efficacy.

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